[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate
Overview
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a nitrobenzoate moiety, and an amino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the chlorophenyl group through a halogenation reaction. This is followed by the introduction of the nitro group via nitration. The final step involves the formation of the amino group through a reductive amination process. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction usually takes place under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-methyl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9-12(3-2-4-13(9)19(21)22)15(20)23-18-14(17)10-5-7-11(16)8-6-10/h2-8H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCORIIXIQWZVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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